O-(5-Quinolyl)hydroxylamine: Structural Properties, Synthesis, and Applications in Advanced Organic Synthesis
O-(5-Quinolyl)hydroxylamine: Structural Properties, Synthesis, and Applications in Advanced Organic Synthesis
Executive Summary
O-(5-Quinolyl)hydroxylamine (MDL: MFCD30258517) is a highly versatile, yet historically underexplored, building block in modern organic synthesis and medicinal chemistry. By combining the privileged quinoline pharmacophore with a highly reactive O-arylhydroxylamine moiety, this compound serves as a critical intermediate for the synthesis of complex oxime ethers, substituted benzofurans, and novel aminated heterocycles.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic catalog data. This whitepaper details the structural causality behind the molecule's reactivity, provides field-validated synthetic protocols, and explores its mechanistic applications in drug discovery.
Chemical Structure and Physical Properties
The molecular architecture of O-(5-Quinolyl)hydroxylamine features an electron-deficient quinoline ring substituted at the C5 position with an aminooxy (–O–NH₂) group. The presence of the basic quinoline nitrogen (pKa ~4.9) and the α -effect-enhanced nucleophilic primary amine makes this molecule amphoteric and highly reactive toward electrophiles.
Causality in Structural Properties: The weak O–N bond (~55 kcal/mol) is highly susceptible to homolytic or heterolytic cleavage depending on the reaction conditions. This deliberate structural instability makes it an excellent candidate for [3,3]-sigmatropic rearrangements or as an electrophilic aminating agent.
Table 1: Physicochemical Properties of O-(5-Quinolyl)hydroxylamine
| Property | Value |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| MDL Number | MFCD30258517 |
| Hydrogen Bond Donors | 1 (–NH₂ group) |
| Hydrogen Bond Acceptors | 3 (Quinoline N, O, –NH₂) |
| Topological Polar Surface Area (TPSA) | 38.9 Ų |
| Rotatable Bonds | 1 |
(Data curated from [1])
Validated Synthetic Methodologies
The direct amination of unactivated phenols like 5-hydroxyquinoline is notoriously challenging due to competing oxidation and poor nucleophilicity ( [2]). Therefore, indirect methods utilizing the Mitsunobu reaction or electrophilic amination reagents are required to construct the O–N bond reliably.
Protocol A: The Mitsunobu-Hydrazinolysis Route (Preferred)
This two-step protocol ensures high regioselectivity and avoids the use of explosive electrophilic aminating agents.
Step 1: Synthesis of N-(Quinolin-5-yloxy)phthalimide
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Reagents: 5-Hydroxyquinoline (1.0 eq), N-hydroxyphthalimide (NHPI, 1.1 eq), Triphenylphosphine (PPh₃, 1.2 eq).
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Solvent: Anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
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Procedure: Cool the mixture to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes. Scientific Causality: The slow addition is critical to prevent the premature consumption of the betaine intermediate (formed between PPh₃ and DIAD) by side reactions, ensuring it reacts exclusively with the phenol.
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Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the 5-hydroxyquinoline spot (strongly UV active at 254 nm) indicates completion.
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Workup: Concentrate and purify via silica gel chromatography to isolate the protected intermediate.
Step 2: Hydrazinolysis to O-(5-Quinolyl)hydroxylamine
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Reagents: N-(Quinolin-5-yloxy)phthalimide (1.0 eq), Hydrazine hydrate (64% aqueous, 3.0 eq).
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Solvent: Ethanol.
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Procedure: Reflux the mixture at 80 °C for 2 hours. Scientific Causality: The use of hydrazine selectively cleaves the robust phthalimide protecting group via the Ing-Manske procedure without reducing or cleaving the sensitive O–N bond.
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Validation: The formation of a dense white precipitate (phthalhydrazide byproduct) serves as a self-validating visual indicator of reaction progress. LC-MS analysis of the supernatant must confirm the target mass [M+H]⁺ = 161.1.
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Workup: Filter the precipitate, concentrate the filtrate, and partition between CH₂Cl₂ and 1M NaOH to remove residual phthalhydrazide. Dry the organic layer over Na₂SO₄ and concentrate to yield the pure product.
Protocol B: Direct Electrophilic Amination
For rapid synthesis, electrophilic amination using O-(2,4-dinitrophenyl)hydroxylamine (DPH) or hydroxylamine-O-sulfonic acid (HOSA) can be employed ( [3]). 5-Hydroxyquinoline is deprotonated with a strong base (e.g., NaH) in DMF, followed by the careful addition of DPH. While this route is shorter, it requires stringent safety protocols due to the thermal instability of DPH ( [4]).
Mechanistic Pathways & Reactivity Workflow
Figure 1: Synthetic workflow and downstream reactivity of O-(5-Quinolyl)hydroxylamine.
Applications in Drug Discovery and Advanced Synthesis
Synthesis of Oxime Ethers
The primary amine of O-(5-Quinolyl)hydroxylamine exhibits enhanced nucleophilicity due to the α -effect (the electrostatic repulsion between the adjacent lone pairs on the oxygen and nitrogen atoms). It readily condenses with aldehydes and ketones under mildly acidic conditions to form stable oxime ethers. These derivatives are highly valued in medicinal chemistry for their metabolic stability compared to traditional imines, allowing them to act as rigid, hydrogen-bonding linkers in PROTACs or kinase inhibitors.
Precursor for [3,3]-Sigmatropic Rearrangements
O-arylhydroxylamines are classic precursors for the synthesis of benzofurans via acid-catalyzed [3,3]-sigmatropic rearrangements ( [5]). When O-(5-Quinolyl)hydroxylamine is condensed with a ketone and treated with a Brønsted acid (e.g., methanesulfonic acid), it undergoes a Fischer indole-type rearrangement. The weak O–N bond cleaves, forming a new C–C bond at the C6 position of the quinoline ring, ultimately cyclizing to yield complex furo[3,2-f]quinoline derivatives. This provides a direct, metal-free route to polycyclic heteroaromatics.
Electrophilic Aminating Agent
Due to the electron-withdrawing nature of the quinoline ring, the O–N bond is sufficiently polarized to allow O-(5-Quinolyl)hydroxylamine to act as an electrophilic aminating agent. It can transfer its –NH₂ group to carbon, nitrogen, or sulfur nucleophiles, facilitating the synthesis of hydrazines, sulfenamides, or aminated heterocycles without the need for expensive transition metal catalysts.
References
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Accela ChemBio. O-(5-Quinolyl)hydroxylamine Product Data. Accela ChemBio Catalog.[Link]
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Raban, M., et al. Synthesis of 5-Hydroxyquinolines. Journal of Organic Chemistry, 1990.[Link]
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Legault, C., et al. Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N-Benzoyliminopyridinium Ylides. ResearchGate, 2012.[Link]
